2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
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Overview
Description
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloroacetamido, methoxy, and butoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetamido group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with distinct biological activities.
Uniqueness
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGQCNODWCUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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